Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate
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Overview
Description
Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyclohexyl group, a piperazine ring, and a pivaloylcarbamothioyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pivaloylcarbamothioyl Group: This step involves the reaction of piperazine with pivaloyl isothiocyanate, forming the pivaloylcarbamothioyl derivative.
Acetylation: The final step is the acetylation of the piperazine derivative with cyclohexyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various diseases, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pivaloylcarbamothioyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate: Similar structure but lacks the pivaloylcarbamothioyl group.
N-(2-Piperazinyl)cyclohexanecarboxamide: Contains a piperazine ring and a cyclohexyl group but differs in the functional groups attached.
Uniqueness
Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is unique due to the presence of the pivaloylcarbamothioyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, reactivity, and potential pharmacological activity.
Properties
IUPAC Name |
cyclohexyl 2-[1-(2,2-dimethylpropanoylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-18(2,3)16(24)20-17(26)21-10-9-19-15(23)13(21)11-14(22)25-12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,19,23)(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHSNSZYLXEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)N1CCNC(=O)C1CC(=O)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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